molecular formula C20H18N2O3 B6574056 {[(2-methylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate CAS No. 1795033-01-0

{[(2-methylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate

Cat. No.: B6574056
CAS No.: 1795033-01-0
M. Wt: 334.4 g/mol
InChI Key: PDMVCZRPTYMENW-UHFFFAOYSA-N
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Description

“{[(2-methylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate” is a complex organic compound. It consists of a quinoline moiety, which is a heterocyclic aromatic organic compound, and a carbamate group, which is derived from carbamic acid .


Molecular Structure Analysis

The molecular structure of “this compound” would be complex due to the presence of multiple functional groups. The carbamoyl functional group is the carbamic acid molecule minus the OH part of the carboxyl . The quinoline moiety is a fused ring structure containing a benzene ring and a pyridine ring .


Chemical Reactions Analysis

Carbamates, like the one in this compound, can participate in a diverse range of transition metal-catalyzed transformations including radical initiated reactions and cross-coupling and annulation reaction modes as well as C–H functionalization .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Carbamic acids, like the one in this compound, are weak acids with acidity constants, Ka, being approximately 10^−5 .

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-14-6-2-3-8-16(14)12-21-19(23)13-25-20(24)18-11-10-15-7-4-5-9-17(15)22-18/h2-11H,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMVCZRPTYMENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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